molecular formula C14H18O8 B13012538 ConduritolBTetraacetate

ConduritolBTetraacetate

Cat. No.: B13012538
M. Wt: 314.29 g/mol
InChI Key: REXNPDYWUANMIX-MQYQWHSLSA-N
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Description

Conduritol B Tetraacetate is a biochemical reagent primarily used in glycobiology research. Glycobiology studies the structure, synthesis, biology, and evolution of sugars. This compound is a derivative of conduritol, a cyclohexene tetrol, and is known for its role in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: Conduritol B Tetraacetate can be synthesized from 1,4,5,6-tetra-O-acetyl-myoinositol. The process involves reacting 1,4,5,6-tetra-O-acetyl-myoinositol with N,N’-thiocarbonyl diimidazole to form 1,4,5,6-tetra-O-acetyl-myoinositol-2,3-thionocarbonate. This intermediate is then desulfurized with trimethyl phosphite to yield tetra-O-acetyl-conduritol-B .

Industrial Production Methods: While specific industrial production methods for Conduritol B Tetraacetate are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including acetylation and desulfurization under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: Conduritol B Tetraacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield simpler alcohol derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent being introduced but often involve nucleophilic substitution reactions.

Major Products: The major products formed from these reactions include various acetylated and deacetylated derivatives of conduritol, which can be further utilized in biochemical research .

Scientific Research Applications

Conduritol B Tetraacetate is widely used in scientific research, particularly in glycobiology. Its applications include:

Mechanism of Action

Conduritol B Tetraacetate exerts its effects by interacting with glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates. It acts as an inhibitor, preventing the breakdown of glycans and thereby affecting various biological processes. The molecular targets include specific glycosidases involved in carbohydrate metabolism .

Comparison with Similar Compounds

    Conduritol A: Another isomer of cyclohexene tetrol with different stereochemistry.

    Conduritol C: Known for its unique biological activities.

    Conduritol D: Another isomer with distinct properties.

Uniqueness: Conduritol B Tetraacetate is unique due to its specific acetylation pattern, which makes it particularly useful in glycobiology research. Its ability to inhibit glycosidases sets it apart from other conduritol isomers .

Properties

Molecular Formula

C14H18O8

Molecular Weight

314.29 g/mol

IUPAC Name

[(1R,4R,5S,6S)-4,5,6-triacetyloxycyclohex-2-en-1-yl] acetate

InChI

InChI=1S/C14H18O8/c1-7(15)19-11-5-6-12(20-8(2)16)14(22-10(4)18)13(11)21-9(3)17/h5-6,11-14H,1-4H3/t11-,12-,13+,14+/m1/s1

InChI Key

REXNPDYWUANMIX-MQYQWHSLSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C=C[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OC1C=CC(C(C1OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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